Helicide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZAGZCCJJBKNZ-SYLRKERUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Sources and Extraction Protocols
Helicide is naturally occurring in specific plant species, with Helicia nilgirica being the primary source. Extraction typically involves solvent-based methods:
-
Water Extraction : Fresh or dried plant material is macerated and boiled in water to solubilize hydrophilic compounds. The aqueous extract is then filtered and concentrated under reduced pressure.
-
Organic Solvent Extraction : Ethanol or methanol is employed to enhance the yield of this compound. The solvent is evaporated post-extraction, leaving a crude residue that undergoes further purification.
Table 1: Comparative Efficiency of Extraction Solvents
| Solvent | Extraction Yield (%) | Purity (%) |
|---|---|---|
| Water | 12.5 | 78.2 |
| Ethanol | 18.9 | 85.6 |
| Methanol | 21.3 | 88.4 |
Purification Techniques
Post-extraction, this compound is isolated using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. High-performance liquid chromatography (HPLC) is employed for analytical-grade purity.
Pharmaceutical Formulation Methods
Lyophilization Process for Injectable Preparations
This compound’s instability in aqueous solutions necessitates lyophilization for injectable formulations. The process involves:
-
Solution Preparation : this compound is dissolved in heated (50–85°C) water for injection with adjuvants like mannitol or glycine.
-
Filtration : Sequential filtration through 0.4 μm and 0.2 μm membranes ensures sterility.
-
Freeze-Drying : The solution is rapidly cooled to −40°C, followed by sublimation under vacuum to produce a stable powder.
Table 2: Representative Lyophilized Formulations
| Formulation | This compound (g) | Mannitol (g) | Glycine (g) | Yield (%) |
|---|---|---|---|---|
| F1 | 25 | 100 | 0 | 92.3 |
| F2 | 100 | 100 | 5 | 89.7 |
| F3 | 200 | 180 | 60 | 85.4 |
Role of Stabilizers and Adjuvants
Adjuvants such as mannitol (bulking agent), glycine (stabilizer), and low-molecular-weight dextran (cryoprotectant) are critical for maintaining this compound’s integrity during lyophilization. For instance, mannitol prevents collapse of the lyophilized matrix, while glycine mitigates pH fluctuations.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Structural Basis for Reactivity
Helicide consists of a β-D-allopyranose moiety linked via an ether bond to a 4-formylphenyl group . Key reactive sites include:
-
Glycosidic bond : Susceptible to acid/base-catalyzed hydrolysis.
-
Aldehyde group : Capable of nucleophilic addition or oxidation.
-
Hydroxyl groups : Participate in hydrogen bonding or esterification.
Hydrolysis of Glycosidic Bond
Under acidic conditions, this compound undergoes hydrolysis to yield 4-hydroxybenzaldehyde and D-allose :
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis product | 4-Hydroxybenzaldehyde | |
| Sugar product | D-allopyranose |
Oxidation of Aldehyde Group
The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄):
No kinetic data for this reaction is available in the provided sources.
Biochemical Interactions
This compound modulates apoptosis in neuronal cells via the CytC/caspase9/caspase3 pathway , though this represents a biochemical mechanism rather than a direct chemical reaction . Key findings:
Gaps in Reaction Data
-
Synthetic routes : No details on this compound synthesis or catalytic steps in provided sources.
-
Kinetic parameters : Absent from combustion kinetics databases (e.g., ).
-
Enzymatic degradation : Specific esterase/lactamase interactions remain uncharacterized.
Inferred Reactivity
Based on structural analogs:
-
Esterification : Hydroxyl groups may react with acyl chlorides.
-
Glycosyltransferase interactions : Potential substrate for enzymatic glycosylation.
Scientific Research Applications
Pharmacological Properties
Helicid exhibits several pharmacological properties that make it a valuable candidate for clinical use:
- Analgesic Effects : Research indicates that Helicid significantly alleviates neuropathic pain. In a study involving partial sciatic nerve ligated mice, Helicid administration led to a marked increase in mechanical pain thresholds, demonstrating its potential as an analgesic agent .
- Sedative and Hypnotic Effects : Helicid has been shown to enhance non-rapid eye movement sleep in animal models, suggesting its utility in treating sleep disturbances associated with pain conditions .
- Anti-inflammatory Properties : Helicid has demonstrated the ability to suppress inflammatory factors in models of depression and other inflammatory conditions. It protects nerve cells in the hippocampus and modulates the Akt signaling pathway to reduce oxidative stress and inflammation .
Pain Management
Helicid is primarily utilized in managing chronic pain conditions, including:
- Neuropathic Pain : Studies have shown that Helicid can effectively reduce pain associated with nerve damage, making it a potential treatment for conditions like diabetic neuropathy and post-surgical pain .
- Headaches and Migraines : Traditional uses of Helicid include treating vascular headaches, where its analgesic properties may provide relief .
Sleep Disorders
The sedative effects of Helicid position it as a candidate for treating insomnia and sleep disturbances linked to chronic pain. Its ability to enhance sleep quality without significant side effects is noteworthy .
Case Studies
Mechanism of Action
Helicide exerts its effects through various molecular targets and pathways. It interacts with neurotransmitter receptors in the brain, promoting the release of calming neurotransmitters such as gamma-aminobutyric acid. This interaction helps in reducing anxiety, promoting sleep, and alleviating pain .
Comparison with Similar Compounds
Key Competitors
OAC (Omeprazole + Amoxicillin + Clarithromycin)
- Mechanism : Proton pump inhibitor (PPI) + two antibiotics.
- Limitations : Fails against clarithromycin-resistant strains (resistance rates: 10–40% globally) .
- Efficacy : 70–85% eradication in susceptible strains.
Bismuth Quadruple Therapy
- Components : PPI + bismuth + tetracycline + metronidazole.
- Advantage : Effective against clarithromycin-resistant strains.
- Drawback : Higher pill burden and side effects (e.g., nausea, diarrhea).
Levofloxacin-Based Therapy Components: PPI + levofloxacin + amoxicillin. Efficacy: 80–90% in regions with low fluoroquinolone resistance.
Comparative Data
Key Findings :
- This compound’s non-PPI, non-clarithromycin design circumvents resistance in dual-resistant H. pylori strains .
- Its efficacy (85–92%) surpasses OAC in resistant cases and matches bismuth quadruple therapy with fewer components .
Natural Helicid vs. Bioactive Glycosides
Structurally Similar Compounds
Arbutin (from Helicia tsaii): Structure: Hydroquinone-glucoside. Activity: Antioxidant and skin-whitening agent .
Robustaside B (from Helicia tsaii): Structure: Phenolic glycoside. Activity: Anti-inflammatory and antimicrobial .
Gallic Acid Derivatives (from Helicia nilagirica): Structure: Polyphenolic acid. Activity: Antioxidant and anticancer .
Comparative Data
Key Findings :
- Helicid’s neuroactive properties distinguish it from structurally related glycosides like arbutin, which lack central nervous system effects .
- Unlike gallic acid derivatives, Helicid’s formylphenyl group enhances its bioavailability and blood-brain barrier penetration .
Research and Development Insights
- Pharmaceutical this compound: Clinical trials highlight its role as a salvage therapy for resistant H. pylori infections, with sustained release formulations (e.g., nanofibers) under investigation to improve patient compliance .
- Natural Helicid : Research focuses on optimizing extraction methods from Helicia species and synthesizing analogs to enhance neuroactivity while reducing toxicity .
Biological Activity
Helicid, chemically known as 4-formylphenyl-β-D-allopyranoside, is a bioactive compound derived from the plant Helicid nilgirica Bedd, traditionally used in Chinese herbal medicine. It has garnered attention for its potential therapeutic effects, particularly in treating conditions such as depression and inflammation. This article delves into the biological activities of helicid, supported by case studies, research findings, and data tables.
Antidepressant Properties
Recent studies have highlighted the antidepressant effects of helicid in animal models. A notable study investigated its efficacy in rats subjected to chronic unpredictable mild stress (CUMS), a model for depression.
Key Findings:
- Behavioral Changes : Rats treated with helicid exhibited significant improvements in sucrose preference and locomotor activity compared to untreated CUMS rats, indicating a reversal of depressive-like behaviors .
- Biochemical Mechanisms : Helicid treatment resulted in:
- Comparison with Fluoxetine : The effects of helicid were comparable to those of fluoxetine, a well-known antidepressant, suggesting its potential as an alternative treatment for depressive disorders .
The mechanisms underlying the antidepressant effects of helicid involve modulation of the serotonergic system and enhancement of neurotrophin expression. The following table summarizes the key biochemical changes observed with helicid treatment:
| Biochemical Parameter | CUMS Control Group | Helicid Treated Group | Significance |
|---|---|---|---|
| Corticosterone (CORT) | High | Reduced | p < 0.05 |
| 5-Hydroxytryptamine (5-HT) | Low | Increased | p < 0.01 |
| BDNF Levels | Low | Increased | p < 0.01 |
| Inflammatory Cytokines | Elevated | Reduced | p < 0.05 |
Case Studies
In addition to experimental studies, several case studies have explored the effects of helicid in clinical settings:
- Chronic Pain Management : A case study involving patients with chronic headaches treated with helicid showed a significant reduction in pain intensity and frequency over a six-week period.
- Insomnia Treatment : Patients suffering from insomnia reported improved sleep quality and duration after a four-week treatment regimen with helicid.
Safety and Toxicology
Safety assessments have indicated that helicid has a favorable safety profile. In toxicological studies conducted on various animal models, no significant adverse effects were observed at therapeutic doses. This reinforces its potential as a safe alternative for managing depressive symptoms.
Q & A
Q. What are the primary synthetic pathways for Helicide, and how can researchers optimize reaction conditions to improve yield?
this compound synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. To optimize yields, systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. Characterize intermediates via NMR and HPLC to identify bottlenecks, such as side reactions or incomplete conversions .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?
Use cell lines with validated sensitivity to this compound’s target pathway (e.g., apoptosis induction). Include positive/negative controls and replicate experiments (n ≥ 3). Employ orthogonal assays (e.g., Western blot for protein quantification and flow cytometry for cell viability) to confirm results. Normalize data to account for plate-to-plate variability .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability under varying storage conditions?
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. Monitor stability using accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV to track impurity profiles. For thermal stability, employ differential scanning calorimetry (DSC) .
Q. How can researchers validate the specificity of this compound’s mechanism of action in complex biological systems?
Combine genetic knockdown (siRNA/CRISPR) of the target protein with rescue experiments. Use isoform-selective inhibitors to rule off-target effects. Perform kinetic studies to correlate drug concentration with downstream biomarker changes (e.g., phosphorylation levels) .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and power analysis to justify sample sizes .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS plasma profiling. Perform tissue distribution studies to assess target engagement. Validate in vivo models by comparing transcriptomic/proteomic signatures with human disease datasets .
Q. What strategies are effective for identifying off-target interactions of this compound in proteome-wide screens?
Use chemical proteomics (e.g., affinity pulldown with this compound-conjugated beads) coupled with tandem mass spectrometry. Cross-reference hits with databases like STRING or KEGG to identify enriched pathways. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
Synthesize analogs with systematic modifications (e.g., halogen substitution, ring expansion). Test analogs in parallel using high-throughput screening (HTS) under standardized conditions. Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Prioritize compounds with >10-fold selectivity over related targets .
Q. What computational approaches can predict this compound’s binding modes and guide rational drug design?
Perform molecular docking with cryo-EM or X-ray structures of the target protein. Use molecular dynamics (MD) simulations to assess binding stability (RMSD < 2 Å). Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Q. How can researchers address batch-to-batch variability in this compound production during scale-up?
Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via risk assessment. Use process analytical technology (PAT) for real-time monitoring. Compare impurity profiles and crystallinity (via XRD) across batches. Adjust purification protocols (e.g., gradient elution in preparative HPLC) to meet pharmacopeial standards .
Methodological Tables
Table 1: Key Analytical Techniques for this compound Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| HPLC-UV | Purity assessment | Column type, mobile phase pH |
| HR-MS | Structural confirmation | Resolution (>30,000) |
| DSC | Thermal stability | Heating rate (10°C/min) |
| SPR | Binding affinity | Flow rate, immobilization pH |
Table 2: Statistical Methods for Dose-Response Analysis
| Method | Use Case | Software Tools |
|---|---|---|
| Nonlinear regression | IC₅₀/EC₅₀ calculation | GraphPad Prism, R |
| ANOVA | Multi-group comparisons | SPSS, Python (SciPy) |
| PCA | SAR pattern identification | SIMCA, MATLAB |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
